2-anilino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one
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Overview
Description
2-anilino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one is a heterocyclic compound that features a thiazole ring fused with an azepine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-anilino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of N-alkylated aniline derivatives.
Scientific Research Applications
2-anilino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-anilino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of microorganisms. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
2-amino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one: Similar structure but with an amino group instead of an anilino group.
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine: Contains a pyridine ring instead of an azepine ring.
Uniqueness
2-anilino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one is unique due to its specific substitution pattern and the presence of both thiazole and azepine rings
Properties
IUPAC Name |
2-anilino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-12-11-10(7-4-8-14-12)16-13(18-11)15-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXWYZNDRJAVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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